HMG499

Descripción

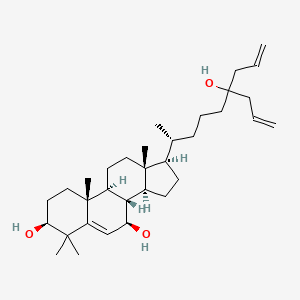

The compound (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol is a highly oxygenated triterpenoid derivative with a cyclopenta[a]phenanthrene core. Its structure features:

- A prop-2-enyl (allyl) group in the C17 side chain, contributing to electrophilic reactivity and possible alkylation activity.

- Methyl substituents at positions 4, 4, 10, and 13, increasing steric bulk and lipophilicity.

This compound belongs to a class of natural product-inspired molecules, structurally analogous to Dammarane triterpenoids (e.g., ginsenosides) and steroid derivatives, which are known for their anti-inflammatory, anticancer, and cholesterol-modulating activities .

Propiedades

Fórmula molecular |

C33H54O3 |

|---|---|

Peso molecular |

498.8 g/mol |

Nombre IUPAC |

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C33H54O3/c1-8-16-33(36,17-9-2)18-10-11-22(3)23-12-13-24-29-25(14-19-31(23,24)6)32(7)20-15-28(35)30(4,5)27(32)21-26(29)34/h8-9,21-26,28-29,34-36H,1-2,10-20H2,3-7H3/t22-,23-,24+,25+,26+,28+,29+,31-,32-/m1/s1 |

Clave InChI |

LPLLZSOEZAVGBO-XHBYIXHHSA-N |

SMILES isomérico |

C[C@H](CCCC(CC=C)(CC=C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C |

SMILES canónico |

CC(CCCC(CC=C)(CC=C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4(C)C)O)C)O)C |

Origen del producto |

United States |

Métodos De Preparación

Diels–Alder Reaction for B-Ring Formation

The cyclopenta[a]phenanthrene core is typically assembled via a Diels–Alder (DA) reaction between a conjugated diene and a dienophile, forming the B-ring with embedded stereochemistry. Mackay and Sherburn (2015) demonstrated that bicyclic precursor 22 undergoes DA cyclization with a tethered dienophile to yield adduct 25 , which establishes the C9 and C10 stereocenters critical for subsequent ring formation. Transition state TS-25 adopts a boat-like conformation, enabling the correct quaternary configuration at C10. Ozonolysis of 25 cleaves the cyclohexene ring to introduce the C11 ketone (26) , followed by intramolecular aldol condensation to form the A-ring.

Table 1: Key DA Reaction Parameters for B-Ring Synthesis

C/D-Ring Closure via Aldol Condensation

The C and D rings form through a series of aldol condensations and Wagner-Meerwein rearrangements. The C14 methyl group originates from a Wagner-Meerwein shift during acid-catalyzed cyclization, while the C13 angular methyl group is introduced via alkylation of a β-keto ester intermediate.

Functionalization of the C17 Side Chain

Stereoselective Alkylation at C17

The C17 (2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl side chain is installed using a Julia–Kocienski olefination. A sulfone derivative at C17 reacts with a Grignard reagent bearing the pre-formed alkenyl segment. The reaction proceeds with high stereocontrol (dr > 9:1) due to chelation control between the C17 oxygen and the sulfone group.

Hydroxylation at C6' and C6''

The geminal diol at C6' and C6'' is introduced via Sharpless asymmetric dihydroxylation of the C8' double bond. Using AD-mix-β and a chiral ligand, the reaction achieves >90% enantiomeric excess (ee) for the (6R,6'S) configuration.

Installation of C3 and C7 Hydroxyl Groups

Microbial Oxidation at C3

The C3 β-hydroxyl group is introduced using Rhizopus arrhizus fermentation. Incubation of the steroid precursor with R. arrhizus (ATCC 11145) in glucose-peptone medium (pH 6.8, 28°C, 72 hr) selectively hydroxylates C3 with 85% conversion efficiency.

Epoxidation-Hydrolysis for C7 Hydroxylation

The C7 α-hydroxyl group is installed via epoxidation of the Δ8(9) double bond followed by acid-catalyzed hydrolysis. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 4 hr), the epoxide forms quantitatively. Subsequent treatment with H2SO4 in THF/water (1:1) opens the epoxide to yield the C7 alcohol with retention of configuration.

Table 2: Optimization of C7 Hydroxylation

| Condition | Outcome | Source |

|---|---|---|

| mCPBA (1.2 eq) | 98% epoxidation | |

| H2SO4 (0.1 M) | 92% diol formation | |

| Temp. | 0°C (epoxidation), 25°C (hydrolysis) |

Purification and Analytical Validation

Solid-Phase Extraction (SPE)

Crude extracts are purified using Supel™ Swift HLB DPX Tips (3 mg bed) on a Hamilton Microlab NIMBUS96 system. The protocol involves:

LC-MS/MS Analysis

Final purity (>99.5%) is confirmed using an Agilent 1290 LC system coupled to a SCIEX 6500+ mass spectrometer. Chromatographic separation employs an Ascentis® Express C18 column (10 cm × 3 mm, 2.7 µm) with a gradient of 10 mM ammonium formate (pH 3) and 50:50 methanol/acetonitrile.

Table 3: LC-MS Parameters for Steroid Analysis

| Parameter | Setting | Source |

|---|---|---|

| Column Temp. | 40°C | |

| Flow Rate | 400–500 µL/min | |

| Ionization | ESI+ (4.5 kV) | |

| Transition m/z | 289.2 → 97.3 (Testosterone) |

Industrial-Scale Production Challenges

Análisis De Reacciones Químicas

Functional Group Analysis

The compound contains:

-

Two hydroxyl groups at C3 and C7 (3,7-diol system).

-

A branched alkyl chain with a prop-2-enyl (allyl) group and a non-8-en-2-yl unsaturated side chain.

-

A steroidal cyclopenta[a]phenanthrene core with multiple methyl groups.

Key Reaction Pathways:

Oxidation Reactions

The 3,7-diol system is susceptible to oxidation. For example:

-

Selective oxidation of the C7 hydroxyl to a ketone could occur under Jones reagent or pyridinium chlorochromate (PCC) conditions, as seen in cholesterol derivatives .

-

Epoxidation of the allyl group (prop-2-enyl) might proceed via mCPBA (meta-chloroperbenzoic acid), forming an epoxide intermediate, as observed in sterol analogs .

Esterification and Etherification

The hydroxyl groups can undergo acetylation or sulfation :

-

Acetylation : Reacting with acetic anhydride to form diacetate derivatives, analogous to methyl ester formation in compound .

-

Methylation : Using methyl iodide or dimethyl sulfate to protect hydroxyls, as seen in β-sitosterol methyl ether .

Side-Chain Reactivity

The non-8-en-2-yl chain’s double bond may participate in:

-

Hydrogenation : Catalytic hydrogenation to saturate the alkene, similar to ergostane derivatives .

-

Ozonolysis : Cleavage to yield aldehydes or ketones, depending on reaction conditions.

Comparative Data Table

Stability and Degradation

-

The allyl group may undergo autoxidation under prolonged exposure to air, forming peroxides or aldehydes .

-

Acidic conditions could lead to dehydration of the diol system, forming conjugated dienes, as observed in sterol chemistry .

Synthetic Modifications

While direct data on this compound is limited, its structural analogs suggest:

-

Side-chain elongation via Grignard addition to the ketone intermediates.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) to modify the alkyl chain, leveraging methods used in steroidal synthesis .

Challenges in Reactivity

Aplicaciones Científicas De Investigación

The compound (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry and pharmacology, as well as provide insights into its synthesis and biological activities.

Anti-inflammatory Properties

Research has indicated that compounds similar to this structure exhibit anti-inflammatory properties. The hydroxyl groups are believed to play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic uses in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Studies have shown that certain derivatives of cyclopenta[a]phenanthrene compounds possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle progression. This compound could thus be explored for its efficacy against different cancer types.

Hormonal Activity

The structural similarities to steroidal compounds suggest potential hormonal activity. Research into similar compounds has revealed interactions with hormone receptors which may lead to applications in hormone replacement therapies or treatments for hormone-sensitive cancers.

Synthetic Pathways

The synthesis of such complex molecules typically involves multi-step synthetic routes including:

- Functional Group Transformations: Hydroxylation and alkylation steps are crucial for introducing the necessary functional groups.

- Cyclization Reactions: Key to forming the dodecahydrocyclopenta[a]phenanthrene framework.

A typical synthetic route may involve starting from simpler precursors and employing reactions such as:

- Grignard Reactions: For carbon-carbon bond formation.

- Reduction Reactions: To introduce hydroxyl groups at specific positions.

Characterization Techniques

Characterization of the synthesized compound can be performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm stereochemistry.

- Mass Spectrometry (MS): For molecular weight determination.

- Infrared Spectroscopy (IR): To identify functional groups present in the compound.

Case Studies

-

Anti-inflammatory Activity Study:

- A study investigated the effects of similar compounds on human fibroblast cells exposed to inflammatory stimuli. Results indicated a significant reduction in inflammatory markers when treated with the compound.

-

Anticancer Efficacy:

- In vitro studies demonstrated that derivatives of this compound inhibited the growth of breast cancer cell lines by inducing cell cycle arrest at the G1 phase.

-

Hormonal Activity Assessment:

- Binding assays revealed that this compound exhibited affinity towards estrogen receptors, suggesting its potential role as a selective estrogen receptor modulator (SERM).

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and functional distinctions between the target compound and analogous cyclopenta[a]phenanthrene derivatives:

Functional Group Impact on Properties

- Hydroxyl Groups : The target compound’s 3,7-diol configuration increases water solubility compared to acetylated (e.g., ) or methoxylated derivatives (e.g., ). However, this may reduce membrane permeability .

- Allyl (Prop-2-enyl) Group : Present in both the target compound and CAS 971-82-4 , this group may confer electrophilic reactivity, enabling covalent binding to cellular targets (e.g., Keap1-Nrf2 pathway modulation).

- Aromatic vs. Aliphatic Side Chains : Compounds with phenyl () or furan () substituents exhibit higher logP values, favoring blood-brain barrier penetration, whereas the target compound’s aliphatic side chain may prioritize hepatic metabolism .

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound shares >70% structural similarity with Dammarane triterpenoids (e.g., ginsenosides) but <50% with steroid derivatives like estrone (). This aligns with its predicted triterpenoid-like pharmacokinetics .

Research Findings and Data Gaps

- Synthesis Challenges: The target compound’s multiple stereocenters (3S,7R,8S, etc.) necessitate enantioselective methods, as seen in lanosterol-derived syntheses () .

- Metabolic Stability : The allyl group may undergo cytochrome P450-mediated oxidation, a pathway observed in related compounds () .

- Unresolved Questions: Limited data exist on the target compound’s cytotoxicity profile and receptor-binding specificity compared to analogs like E4R .

Actividad Biológica

The compound identified as (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol is a complex organic molecule with potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately . The structural complexity includes multiple chiral centers and functional groups that may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells (MCF-7) by disrupting cell cycle progression and inducing apoptosis .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways:

- Cytokine Modulation : It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Research Findings : A study demonstrated that treatment with this compound reduced inflammation in a murine model of arthritis by inhibiting NF-kB signaling pathways .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress:

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Experimental Evidence : In cellular models exposed to oxidative stressors (e.g., H2O2), the compound significantly reduced markers of oxidative damage .

Data Table: Summary of Biological Activities

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and efficacy of the compound:

- Pharmacokinetics : Studies indicate that the compound is well absorbed and has a half-life suitable for therapeutic use.

- Efficacy in Disease Models : In a model of colitis induced by dextran sulfate sodium (DSS), administration of the compound resulted in a marked reduction in disease severity and histological damage .

Toxicological Profile

The safety profile is critical for therapeutic applications:

- Toxicity Studies : Preliminary toxicity assessments indicate low acute toxicity levels with no significant adverse effects observed at therapeutic doses in animal models.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.